Cas no 2228580-35-4 (3-(4-bromothiophen-2-yl)oxypropan-1-amine)
3-(4-Bromothiophen-2-yl)oxypropan-1-amine is a brominated thiophene derivative featuring an amine-terminated propoxy linker, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise functionalization. The primary amine group offers further derivatization potential, facilitating the formation of amides, imines, or other nitrogen-containing compounds. Its well-defined structure and bifunctional reactivity make it valuable for constructing complex heterocyclic systems or bioactive molecules. Suitable for controlled modifications, this compound is particularly useful in medicinal chemistry and materials science applications requiring tailored molecular architectures.
2228580-35-4 structure
Product Name:3-(4-bromothiophen-2-yl)oxypropan-1-amine
CAS No:2228580-35-4
MF:C7H10BrNOS
MW:236.129399776459
CID:6485348
PubChem ID:165642563
Update Time:2025-10-29
3-(4-bromothiophen-2-yl)oxypropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromothiophen-2-yl)oxypropan-1-amine
- 2228580-35-4
- EN300-1906488
- 3-[(4-bromothiophen-2-yl)oxy]propan-1-amine
-
- Inchi: 1S/C7H10BrNOS/c8-6-4-7(11-5-6)10-3-1-2-9/h4-5H,1-3,9H2
- InChI Key: QKOSQRWUVSMVRO-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)OCCCN
Computed Properties
- Exact Mass: 234.96665g/mol
- Monoisotopic Mass: 234.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.5Ų
3-(4-bromothiophen-2-yl)oxypropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906488-0.05g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-0.1g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-0.25g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-0.5g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-1.0g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1906488-2.5g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-5.0g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1906488-10.0g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1906488-1g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1906488-5g |
3-[(4-bromothiophen-2-yl)oxy]propan-1-amine |
2228580-35-4 | 5g |
$2235.0 | 2023-09-18 |
3-(4-bromothiophen-2-yl)oxypropan-1-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
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